3-Methylcinnamic acid is a derivative of cinnamic acid, which is a key compound in the group of hydroxycinnamic acid derivatives. These derivatives are polyphenolic compounds that originate from the Mavolanate-Shikimate biosynthesis pathways in plants. They are known for their potent antioxidant and anti-inflammatory properties and have been studied for their therapeutic benefits in various health conditions, including diabetes, hyperlipidemia, and obesity1.
In cancer research, specifically in the case of human cervix epithelial carcinoma (HeLa) cells, 3-hydroxycinnamic acid has been found to induce apoptosis and G0/G1-phase arrest. The apoptotic effect is increased with incubation time and is mediated through the upregulation of p53, caspase-3, Bax, and cyclin B, indicating a p53- and caspase-3-dependent pathway2.
The applications of hydroxycinnamic acid derivatives span across various fields due to their diverse biological activities. In the field of metabolic health, these compounds are being explored for the management of lipid metabolism and obesity. Their ability to modulate inflammatory processes and lipid profiles makes them potential therapeutic agents for treating obesity-related health complications1.
In cancer therapy, the induction of apoptosis and cell cycle arrest by compounds like 3-hydroxycinnamic acid offers a promising avenue for the development of anticancer treatments. The specific action on HeLa cells suggests potential applications in the treatment of cervical cancer2.
Furthermore, in sports and exercise science, derivatives such as 3,4-Dihydroxycinnamic acid have been shown to improve exercise tolerance and reduce fatigue in rats. This suggests potential benefits for enhancing athletic performance and managing exercise-induced stress3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: